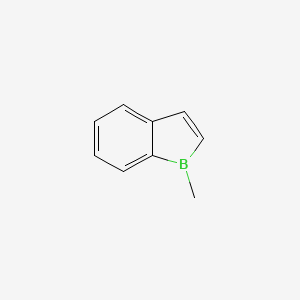![molecular formula C22H14N4O10 B12523712 2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) CAS No. 682787-44-6](/img/structure/B12523712.png)
2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(carbonylazanediyl) core with two nitrobenzoic acid groups attached, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenediamine with 5-nitrobenzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products
Oxidation: Higher oxidation state compounds like nitroso derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular oxidative stress levels. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[1,2-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)
- 2,2’-[1,3-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)
- 2,2’-[1,4-Phenylenebis(methylene)]bis(5-nitrobenzoic acid)
Uniqueness
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) stands out due to its specific phenylenebis(carbonylazanediyl) core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
682787-44-6 |
|---|---|
Formule moléculaire |
C22H14N4O10 |
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
2-[[4-[(2-carboxy-4-nitrophenyl)carbamoyl]benzoyl]amino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-17-7-5-13(25(33)34)9-15(17)21(29)30)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26(35)36)10-16(18)22(31)32/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
Clé InChI |
AODRPBUXWWLPQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)

![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)
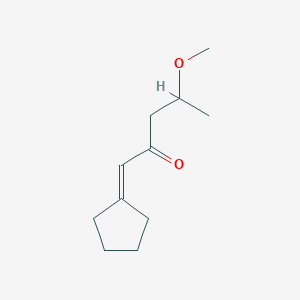
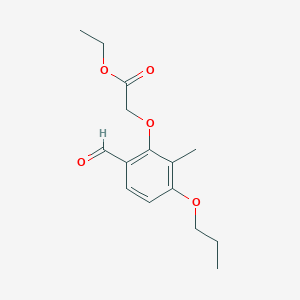
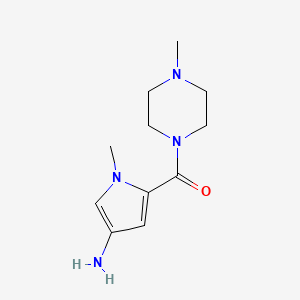
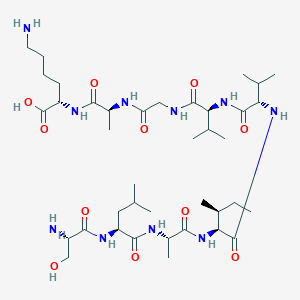
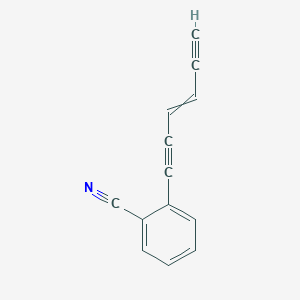
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate](/img/structure/B12523663.png)
![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)

![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)
